ethyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate
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Overview
Description
Reagents: Ethyl bromoacetate.
Conditions: Nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate typically involves a multi-step process. The initial step often includes the formation of the tricyclic core through a series of cyclization reactions. Key reagents might include chlorinated and methylated aromatic compounds, which undergo condensation and cyclization under controlled conditions.
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Step 1: Formation of the Tricyclic Core
Reagents: 4-chlorophenyl and 4-methylphenyl derivatives.
Conditions: Cyclization reactions typically require catalysts such as Lewis acids and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)acetate
- Ethyl 2-(4-methylphenyl)acetate
- Tricyclic compounds with similar core structures
Uniqueness
Ethyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.
Properties
Molecular Formula |
C26H26ClN3O5 |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
ethyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate |
InChI |
InChI=1S/C26H26ClN3O5/c1-3-35-19(31)14-26-21-20(23(32)30(24(21)33)18-10-4-15(2)5-11-18)22(16-6-8-17(27)9-7-16)29(26)13-12-28-25(26)34/h4-11,20-22H,3,12-14H2,1-2H3,(H,28,34) |
InChI Key |
WVCLOWQJSRKPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC12C3C(C(N1CCNC2=O)C4=CC=C(C=C4)Cl)C(=O)N(C3=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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